1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide
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Description
This compound is a chemical substance, which is a white to pale yellow crystalline powder . It is mainly used as a pharmaceutical intermediate in the chemical synthesis process .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 .Molecular Structure Analysis
The molecular formula of this compound is C14H17F3N6O . Triazole compounds, which are part of this molecule, contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido is involved in the synthesis of this compound. The reaction involves the use of triethylamine .Physical And Chemical Properties Analysis
The compound is a white to pale yellow crystalline powder . More specific physical and chemical properties were not found in the search results.Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it is plausible that this compound may also target similar biological entities.
Mode of Action
Similar compounds have been shown to exhibit cytotoxicity and antiviral activity . This suggests that the compound may interact with its targets to inhibit their function, leading to a reduction in the viability of the affected cells or viruses.
Biochemical Pathways
Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of viruses and microbes.
Pharmacokinetics
The compound’s structural similarity to other triazolo[4,3-a]pyrazine derivatives suggests that it may have similar pharmacokinetic properties. These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity and antiviral activity , suggesting that this compound may also have similar effects. This could include the inhibition of cell growth or viral replication.
Safety and Hazards
properties
IUPAC Name |
1-ethyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c1-2-22-5-4-10(21-22)13(24)18-8-12-20-19-11-7-9(14(15,16)17)3-6-23(11)12/h3-7H,2,8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYVRBBURZZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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